molecular formula C15H14N4O3 B2736046 methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 955781-55-2

methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No.: B2736046
CAS No.: 955781-55-2
M. Wt: 298.302
InChI Key: KKBXIZQVHCXKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a pyrazolo-pyridazinone derivative characterized by a fused bicyclic core, a phenyl substituent at position 1, a methyl group at position 4, and an acetoxyethyl side chain.

Properties

IUPAC Name

methyl 2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-10-12-8-16-19(11-6-4-3-5-7-11)14(12)15(21)18(17-10)9-13(20)22-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBXIZQVHCXKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyridazine ring through cyclization reactions. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Cyclization to Form the Pyridazine Ring: The pyrazole intermediate undergoes cyclization with appropriate reagents, such as hydrazine or its derivatives, to form the pyrazolo[3,4-d]pyridazine core.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate exhibits potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional group diversity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Variations

Pyrazolo[3,4-d]pyridazinone vs. Pyrazolo[3,4-d]pyrimidinone The compound differs from analogues like 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones () in its core structure. Pyridazinones generally exhibit higher polarity and stronger intermolecular interactions, which may enhance crystallinity but reduce membrane permeability compared to pyrimidinones .

Pyrazolo[3,4-b]pyridinone Derivatives Compounds such as 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one () replace the pyridazinone with a pyridinone ring, eliminating one nitrogen atom.

Substituent Modifications

Acetate Ester vs. Acetamide
The methyl ester group in the target compound contrasts with the acetamide moiety in N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (). Esters are more hydrolytically labile than amides, impacting metabolic stability. The ethoxyphenyl group in the amide derivative introduces additional steric bulk and electron-donating effects, which could enhance receptor binding in biological systems .

Thioether vs. The acetoxy group in the target compound provides a polar, oxygen-rich linkage, favoring hydrogen-bonding interactions in crystal packing (as seen in ) but possibly reducing solubility in non-polar media .

Pharmacological and Physicochemical Properties

Antimicrobial Activity While direct data for the target compound is absent, 1,2,4-triazole derivatives () demonstrate significant antimicrobial activity. Structural parallels, such as aromatic substituents and heterocyclic cores, suggest that the pyrazolo-pyridazinone scaffold may share similar bioactivity. However, the acetoxy group’s susceptibility to esterase-mediated hydrolysis could limit in vivo efficacy compared to more stable amide or thioether derivatives .

Melting Points and Solubility

Compound Type Melting Point Range (°C) Solubility Profile
Target Compound (Pyridazinone) Not reported Likely moderate in DMSO/EtOH
Pyrimidinone Analogues () 180–220 Low in water, high in DMF
1,2,4-Triazoles () 150–190 Moderate in chloroform

The pyridazinone core’s polarity may result in higher melting points than pyrimidinones but lower than triazoles. Solubility is expected to follow trends in polarity, with moderate organic solvent compatibility .

Structural and Crystallographic Insights

Crystallographic tools like SHELX and WinGX/ORTEP () are critical for analyzing bond parameters. For example, the crystal structure in reveals:

  • Key bond lengths : C–O (1.383 Å) and C–N (1.394 Å), consistent with conjugated systems.
  • Bond angles : ~120° for aromatic rings, indicating sp² hybridization.

Comparatively, pyridazinones may exhibit shorter C–N bonds due to increased electron withdrawal from adjacent nitrogens .

Biological Activity

Methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound belonging to the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
Common NameThis compound
CAS Number955781-55-2
Molecular FormulaC₁₅H₁₄N₄O₃
Molecular Weight298.30 g/mol

The compound features a pyrazolo[3,4-d]pyridazine core with various functional groups that contribute to its biological activity. The methyl ester group enhances its solubility and reactivity, making it a suitable candidate for medicinal chemistry applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine derivatives with appropriate diketones.
  • Cyclization to Form the Pyridazine Ring : The pyrazole intermediate undergoes cyclization with hydrazine or its derivatives.
  • Esterification : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer properties.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, leading to enhanced therapeutic effects.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, related compounds showed IC50 values ranging from 0.3 to 24 µM against these cell lines .
  • Antimicrobial Properties : Compounds within this class have also been evaluated for their antimicrobial activities against Mycobacterium tuberculosis and other pathogens, showing promising results .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a phenylpyrazolo[3,4-d]pyrimidine derivative on MCF-7 cells. The results indicated that these compounds significantly inhibited tumor growth and induced apoptosis at concentrations as low as 0.3 µM. Molecular docking studies suggested strong binding affinities to key protein targets involved in cancer progression .

Case Study 2: Antimicrobial Activity

Another study focused on synthesizing pyrazolo[3,4-b]pyridine derivatives as potential inhibitors against Mycobacterium tuberculosis. The synthesized compounds demonstrated effective inhibition with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate, and how can intermediates be stabilized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and esterification. For example, pyridazine derivatives are often synthesized using oxalyl chloride intermediates under anhydrous conditions (similar to methods described for ethyl oxalyl monochloride in pyrrolizine derivatives) . Key intermediates (e.g., pyrazolo-pyridazinone scaffolds) require stabilization via inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) to prevent hydrolysis or oxidation . Structural validation should employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1D/2D NMR : Assign proton environments (e.g., aromatic protons, methyl groups) and confirm regiochemistry of the pyrazolo-pyridazine core.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms, as demonstrated for structurally related pyridazinone derivatives .
  • HPLC-PDA/MS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted starting materials or byproducts) using gradient elution with C18 columns .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer : Use factorial design (e.g., 2^k full factorial) to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For pyridazine derivatives, polar aprotic solvents at 80–100°C typically enhance cyclization efficiency . Response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and regioselectivity in pyrazolo-pyridazine synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., 6-endo vs. 5-exo cyclization). This approach reduces trial-and-error experimentation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar intermediates prone to solvolysis .
    • Validation : Cross-check computational predictions with experimental outcomes (e.g., HPLC monitoring of reaction progress) .

Q. How should researchers address contradictions in reported biological activity data for this compound class?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase inhibition assays .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with targeted modifications (e.g., methyl vs. ethyl esters) to isolate functional group contributions .

Q. What strategies resolve low yields in the final esterification step?

  • Methodological Answer :

  • Protecting Group Chemistry : Temporarily protect reactive hydroxyl or amine groups in intermediates to prevent side reactions.
  • Microwave-Assisted Synthesis : Enhance esterification efficiency by reducing reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor ester bond formation and adjust reagent stoichiometry dynamically .

Q. How can researchers design experiments to elucidate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C) and analyze degradation products via LC-MSⁿ. Pyridazine derivatives are prone to hydrolysis at the lactam moiety, which can be mitigated by steric hindrance .
  • Isotope Labeling : Use ¹⁸O-labeled water to track hydrolytic cleavage sites .

Methodological Resources

  • Experimental Design : Leverage ICReDD’s integrated computational-experimental framework for reaction optimization .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate synthetic parameters with yield/purity outcomes .
  • Crystallography : Follow protocols for pyridazinone derivatives to grow diffraction-quality crystals (e.g., slow evaporation from ethanol/water mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.